3,6,9,12,15,18,21-Tetracosaheptaynoic Acid
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Overview
Description
3,6,9,12,15,18,21-Tetracosaheptaynoic Acid is a long-chain polyunsaturated fatty acid (PUFA) with a molecular formula of C24H20O2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12,15,18,21-Tetracosaheptaynoic Acid typically involves the elongation and desaturation of shorter-chain fatty acids. The process may include the following steps:
Elongation: Conversion of shorter-chain fatty acids (e.g., linolenic acid) to longer-chain fatty acids through a series of elongation reactions.
Desaturation: Introduction of double bonds at specific positions using desaturase enzymes.
Purification: Purification of the synthesized fatty acid to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using biotechnological methods or chemical synthesis. The process may include the use of microorganisms or enzymes to catalyze the elongation and desaturation reactions, followed by extraction and purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3,6,9,12,15,18,21-Tetracosaheptaynoic Acid can undergo various chemical reactions, including:
Oxidation: Conversion of the double bonds to epoxides or other oxidized products.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or ozone (O3) can be used under controlled conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst.
Substitution: Various reagents depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed:
Epoxides: Resulting from the oxidation of double bonds.
Saturated Fatty Acids: Resulting from the reduction of double bonds.
Halogenated Compounds: Resulting from substitution reactions.
Scientific Research Applications
3,6,9,12,15,18,21-Tetracosaheptaynoic Acid has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the production of other compounds.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of nutritional supplements and functional foods.
Mechanism of Action
The mechanism by which 3,6,9,12,15,18,21-Tetracosaheptaynoic Acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific receptors or enzymes involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, and lipid metabolism.
Comparison with Similar Compounds
3,6,9,12,15,18,21-Tetracosaheptaynoic Acid is similar to other long-chain polyunsaturated fatty acids, such as:
Docosahexaenoic Acid (DHA): Another long-chain PUFA with similar structural features and biological activities.
Eicosapentaenoic Acid (EPA): Another PUFA with anti-inflammatory properties.
Uniqueness: this compound is unique in its specific chain length and degree of unsaturation, which may contribute to its distinct biological and chemical properties.
Properties
Molecular Formula |
C24H20O2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
tetracosa-3,6,9,12,15,18,21-heptaynoic acid |
InChI |
InChI=1S/C24H20O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2,5,8,11,14,17,20,23H2,1H3,(H,25,26) |
InChI Key |
OKQUZGBXVXCIFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCC#CCC#CCC#CCC#CCC#CCC#CCC(=O)O |
Origin of Product |
United States |
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